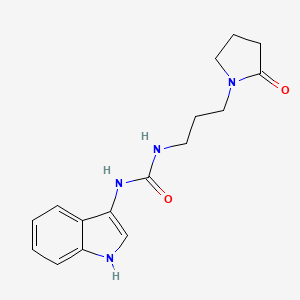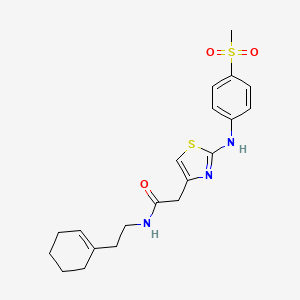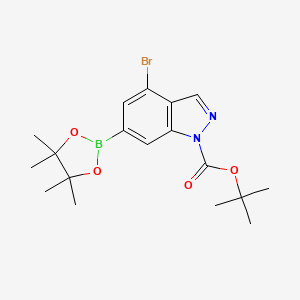
1-BOC-4-Bromindazol-6-boronsäure-Pinacolester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-BOC-4-Bromoindazole-6-boronic acid pinacol ester is an organoboron compound widely used in organic synthesis. It is a derivative of indazole, a bicyclic heterocycle, and contains both a boronic acid pinacol ester and a tert-butoxycarbonyl (BOC) protecting group. This compound is particularly valuable in the field of medicinal chemistry and material science due to its versatility in forming carbon-carbon bonds through cross-coupling reactions.
Wissenschaftliche Forschungsanwendungen
1-BOC-4-Bromoindazole-6-boronic acid pinacol ester has numerous applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) due to its ability to form carbon-carbon bonds efficiently.
Material Science: The compound is utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Wirkmechanismus
Target of Action
Boronic acid pinacol esters are generally used in metal-catalyzed carbon–carbon bond-forming reactions .
Mode of Action
The compound’s mode of action is primarily through its role in the Suzuki–Miyaura (SM) coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by this compound . This reaction is arguably the most widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction to date. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to the development of various pharmaceuticals and materials .
Action Environment
The action of 1-BOC-4-Bromoindazole-6-boronic acid pinacol ester, like other boronic acid pinacol esters, is influenced by environmental factors such as temperature, pH, and the presence of a suitable catalyst (typically palladium). These factors can affect the efficacy and stability of the compound in the Suzuki–Miyaura coupling reaction .
Vorbereitungsmethoden
The synthesis of 1-BOC-4-Bromoindazole-6-boronic acid pinacol ester typically involves several steps:
Starting Material: The synthesis begins with the preparation of 4-bromoindazole.
BOC Protection: The indazole is then protected with a BOC group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Borylation: The protected 4-bromoindazole undergoes a borylation reaction with bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base like potassium acetate. This step introduces the boronic acid pinacol ester moiety.
Industrial production methods for this compound are similar but often optimized for larger scale synthesis, focusing on yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
1-BOC-4-Bromoindazole-6-boronic acid pinacol ester is involved in various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a radical approach.
Oxidation and Reduction: The compound can undergo oxidation to form boronic acids or reduction to form boranes under specific conditions.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing or reducing agents depending on the desired transformation. The major products formed are typically biaryl compounds or other complex organic molecules.
Vergleich Mit ähnlichen Verbindungen
1-BOC-4-Bromoindazole-6-boronic acid pinacol ester can be compared with other boronic esters and indazole derivatives:
Similar Compounds: Examples include 1-BOC-4-Bromoindazole-5-boronic acid pinacol ester and 1-BOC-4-Bromoindazole-7-boronic acid pinacol ester.
Uniqueness: The unique positioning of the boronic ester and BOC group in 1-BOC-4-Bromoindazole-6-boronic acid pinacol ester provides distinct reactivity and selectivity in cross-coupling reactions, making it a valuable tool in synthetic chemistry.
Eigenschaften
IUPAC Name |
tert-butyl 4-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BBrN2O4/c1-16(2,3)24-15(23)22-14-9-11(8-13(20)12(14)10-21-22)19-25-17(4,5)18(6,7)26-19/h8-10H,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOCARQRFNDDCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=NN3C(=O)OC(C)(C)C)C(=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BBrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N,N-dimethyl-4-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzenesulfonamide](/img/structure/B2458022.png)
![N-(4-chloro-2-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2458025.png)
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2458026.png)
![Ethyl 2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2458027.png)
![2-[12-chloro-7-(pyridin-4-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol](/img/structure/B2458029.png)
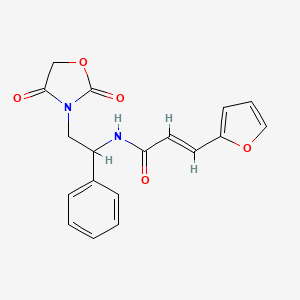
![8-(3-chlorophenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2458032.png)
![N-[2-(1-cyclopentyl-1H-pyrazol-3-yl)ethyl]but-2-ynamide](/img/structure/B2458034.png)
![N'-(5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylpropane-1,3-diamine](/img/structure/B2458035.png)
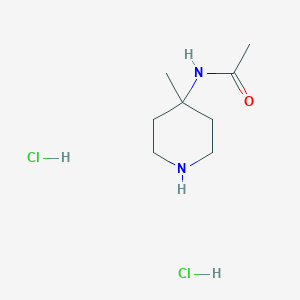
![3-hexadecyl-1-methyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2458038.png)
![N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2458040.png)
